DESTRUXIN CHL

描述

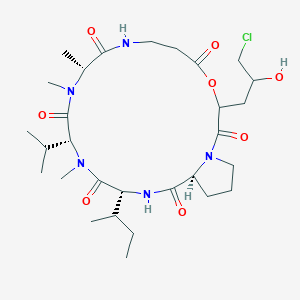

The compound (10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers, making it an interesting subject for stereochemistry studies. It contains various functional groups, including hydroxyl, chloro, and ketone groups, which contribute to its diverse chemical reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of the bicyclic core structure through a series of cyclization reactions. Subsequent steps involve the introduction of the butan-2-yl, chloro, and hydroxyl groups through selective functionalization reactions. The final step usually involves the purification of the compound using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods. The goal is to produce the compound in large quantities while maintaining high purity and minimizing environmental impact.

化学反应分析

Types of Reactions

(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone: undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ketone group can be reduced to form a secondary alcohol.

Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can yield a secondary alcohol.

科学研究应用

Insecticidal Properties

Destruxins, including Destruxin CHL, exhibit potent insecticidal activity. They function by disrupting the immune response of insects and inducing paralysis through muscle depolarization. The mechanism involves the opening of calcium channels in the insect's membranes, leading to death .

Case Study: Efficacy Against Insect Pests

A study evaluated the virulence of multiple Metarhizium isolates against insect larvae, measuring the concentrations of destruxins produced. Results indicated that higher concentrations of destruxins correlated with increased mortality rates in various insect species, showcasing their potential as biological control agents in pest management .

Anticancer Applications

Recent research has highlighted the potential of this compound as an anticancer agent. Its ability to inhibit cancer cell proliferation has been documented, particularly against colon cancer cells. The underlying mechanism appears to involve the inhibition of vacuolar H+-ATPase (V-ATPase), a target implicated in cancer therapy .

Data Table: Anticancer Activity of Destruxins

| Destruxin Type | Cancer Cell Line | Concentration (µM) | Effect on Cell Viability (%) |

|---|---|---|---|

| Dtx A | HT-29 | 0.5 - 10 | 30% reduction |

| Dtx B | HT-29 | 0.5 - 10 | 40% reduction |

| Dtx E | HT-29 | 0.01 - 0.5 | 25% reduction |

This table summarizes findings from experiments where various destruxins were tested on HT-29 colorectal cancer cells, demonstrating significant reductions in cell viability at specific concentrations .

Osteoporosis Treatment

Destruxins have shown promise in treating osteoporosis by inhibiting osteoclast activity without affecting their differentiation or survival. This selective inhibition could lead to novel therapeutic strategies for managing bone resorption diseases .

Immunosuppressive Effects

This compound has been studied for its immunosuppressive properties, particularly in the context of host insects. It damages hemocytes and other immune cells, potentially paving the way for its use in developing immunosuppressants for medical applications .

Case Study: Impact on Hemocytes

In experiments involving Bombyx mori (silkworm), Destruxin A demonstrated significant alterations in hemocyte morphology at low doses, indicating its potential as an immunosuppressant .

Phytotoxicity and Plant Protection

Destruxins also exhibit phytotoxic effects that can deter insect herbivory and promote plant health by suppressing insect pests that damage crops. This dual role enhances their value in sustainable agriculture practices .

Research Findings

A metabolomic analysis revealed that destruxins can influence plant growth negatively when produced in high concentrations during fungal infection, highlighting their role in plant-pathogen interactions .

作用机制

The mechanism of action of (10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone: can be compared with other bicyclic compounds with similar functional groups, such as:

Uniqueness

The uniqueness of (10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

生物活性

Destruxin CHL is a member of the destruxin family, which are cyclic depsipeptides produced by the entomopathogenic fungus Metarhizium anisopliae. These compounds have garnered significant attention due to their diverse biological activities, including insecticidal properties, potential therapeutic applications in cancer treatment, and effects on various cellular processes. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Destruxins

Destruxins are characterized by their cyclic structure and are known for their role in the virulence of Metarhizium species against insect hosts. The structural composition typically includes an alpha-hydroxy acid linked to five amino acid residues, which can vary among different destruxin analogs. This compound specifically has been noted for its unique biological effects compared to other members of the destruxin family.

Biological Activities

1. Insecticidal Properties

This compound exhibits potent insecticidal activity, primarily targeting the larvae of various insects. Research indicates that it induces flaccid paralysis and disrupts normal physiological functions in insects:

- Mortality Rates: A study found that this compound caused high mortality rates in Aedes aegypti larvae, outperforming other destruxins in toxicity assessments .

- Mechanism of Action: The compound suppresses both cellular and humoral immune responses in insects, leading to increased susceptibility to infection and death .

2. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent:

- Cell Viability Assays: In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines at concentrations ranging from 0.5 to 10 µM .

- Reversibility of Effects: Washout experiments indicated that the cytotoxic effects could be partially reversed upon removal of the compound, suggesting potential for therapeutic applications in cancer treatment .

3. Endothelial Cell Migration

This compound has shown promising results in promoting endothelial cell migration, which is crucial for wound healing:

- Wound Healing Assays: In human umbilical vein endothelial cells (HUVEC), exposure to this compound enhanced VEGF-induced migration, indicating its potential role in angiogenesis .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Insecticidal | High mortality in Aedes aegypti larvae | |

| Anticancer | Reduced viability in cancer cell lines | |

| Endothelial Migration | Enhanced migration in HUVECs |

Table 2: Concentration-Dependent Effects of this compound on Cell Viability

| Concentration (µM) | Cell Line A (%) | Cell Line B (%) | Cell Line C (%) |

|---|---|---|---|

| 0.5 | 80 | 75 | 70 |

| 1 | 60 | 55 | 50 |

| 5 | 30 | 25 | 20 |

| 10 | 10 | 5 | 0 |

Case Studies

Case Study 1: Efficacy Against Mosquito Larvae

In a controlled laboratory setting, this compound was tested against Aedes aegypti larvae. The study reported a mortality rate exceeding 90% within three days post-treatment at optimal concentrations. This highlights its potential as a biopesticide for mosquito control, contributing to vector management strategies against diseases like dengue and Zika virus .

Case Study 2: Antitumor Potential

A series of experiments were conducted using various cancer cell lines (e.g., breast and prostate cancer). Results indicated that this compound not only inhibited cell proliferation but also induced apoptosis, suggesting its dual role as both an inhibitor and a promoter of programmed cell death in malignant cells .

属性

IUPAC Name |

(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48ClN5O8/c1-8-17(4)23-28(41)34(7)24(16(2)3)29(42)33(6)18(5)25(38)31-12-11-22(37)43-21(14-19(36)15-30)27(40)35-13-9-10-20(35)26(39)32-23/h16-21,23-24,36H,8-15H2,1-7H3,(H,31,38)(H,32,39)/t17?,18-,19?,20+,21?,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTLOXOGFQPKLT-XWKBWMEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(CCl)O)C)C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H]1C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NCCC(=O)OC(C(=O)N2CCC[C@H]2C(=O)N1)CC(CCl)O)C)C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48ClN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420063 | |

| Record name | Chlorodestruxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121723-07-7 | |

| Record name | Chlorodestruxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。